(GalNAc)2 -

(GalNAc)2

Catalog Number: EVT-15196898
CAS Number:
Molecular Formula: C16H28N2O11
Molecular Weight: 424.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-D-GalpNAc-(1->3)-D-GalpNAc is a D-GalpNAc-(1->3)-D-GalpNAc in which the 2-acetamidogalactosyl group (attached to position 3 of the 2-acetamidogalactose moiety) has alpha- configuration.
Overview

N-acetylgalactosamine, commonly referred to as GalNAc, is an amino sugar derivative of galactose. The compound (GalNAc)2(\text{GalNAc})_2 represents a dimeric form of this sugar, consisting of two N-acetylgalactosamine units linked together. GalNAc plays a critical role in various biological processes, particularly in glycoprotein synthesis and cellular recognition. It is a key component in O-glycosylation, where it serves as a precursor for the synthesis of mucins and other glycoproteins.

Source

GalNAc is naturally occurring and can be derived from various biological sources, including animal tissues and certain microorganisms. It is synthesized in the body through the enzymatic conversion of galactose and acetyl-CoA via the enzyme N-acetylgalactosamine-4-epimerase.

Classification

GalNAc belongs to the class of monosaccharides and is categorized as an amino sugar due to the presence of an amino group. It can also be classified under glycosaminoglycans when linked with other sugars to form larger polysaccharides.

Synthesis Analysis

Methods

The synthesis of (GalNAc)2(\text{GalNAc})_2 can be achieved through various chemical methodologies. A notable approach involves glycosylation reactions using activated GalNAc donors and suitable acceptors. Recent studies have highlighted the use of rare earth metal triflate catalysts for selective glycosylation, allowing for the formation of both α- and β-glycosides of GalNAc with high efficiency .

Technical Details

In one reported method, per-acetylated GalNAc was reacted with aliphatic alcohols under reflux conditions in the presence of catalysts such as hafnium(IV) triflate or scandium(III) triflate. The reaction conditions were optimized to favor the formation of β-glycosides, achieving a high conversion rate when using a large excess of acceptor alcohols . The purification of the final product typically involves chromatography techniques.

Molecular Structure Analysis

Structure

The molecular structure of (GalNAc)2(\text{GalNAc})_2 consists of two N-acetylgalactosamine units linked by a glycosidic bond. Each unit features an amine group at C2 and an acetyl group at C1, contributing to its unique properties.

Data

The structural formula can be represented as follows:

C14H28N2O12\text{C}_{14}\text{H}_{28}\text{N}_2\text{O}_{12}

This indicates that each dimer contains 14 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 12 oxygen atoms.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving (GalNAc)2(\text{GalNAc})_2 include glycosylation, where it acts as a donor in forming more complex carbohydrates. The reactivity is influenced by the configuration (α or β) at the anomeric carbon.

Technical Details

In synthetic applications, (GalNAc)2(\text{GalNAc})_2 can participate in further reactions such as phosphorylation or sulfation, modifying its biological activity and interaction with proteins. These modifications are crucial for enhancing its therapeutic potential in drug delivery systems .

Mechanism of Action

Process

The mechanism by which (GalNAc)2(\text{GalNAc})_2 exerts its biological effects primarily involves its role in O-glycosylation. This process is mediated by specific enzymes known as GalNAc transferases that facilitate the addition of GalNAc residues to serine or threonine residues on target proteins.

Data

Studies have shown that the binding affinity of GalNAc-containing glycopeptides to lectins (carbohydrate-binding proteins) is significantly influenced by the structural conformation of the sugar moieties . This interaction is critical for cellular recognition processes involved in immune responses and pathogen interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 342.3 g/mol.
  • Melting Point: Varies depending on hydration state but generally around 150 °C.
  • Solubility: Highly soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with alcohols and amines to form glycosidic bonds.

Relevant analyses indicate that (GalNAc)2(\text{GalNAc})_2 can be effectively utilized in various biochemical assays due to its solubility and reactivity profile .

Applications

Scientific Uses

  1. Drug Development: (GalNAc)2(\text{GalNAc})_2 is increasingly used in targeted drug delivery systems, particularly for RNA-based therapeutics where it enhances cellular uptake .
  2. Biomarker Discovery: Its role in glycoprotein synthesis makes it a potential biomarker for various diseases, including cancers where altered glycosylation patterns are observed.
  3. Vaccine Development: Research into carbohydrate recognition by lectins has opened avenues for developing vaccines that utilize GalNAc-modified antigens .
  4. Diagnostics: The ability to detect specific GalNAc-containing structures can aid in diagnosing certain diseases through biomolecular interactions .
Enzymatic Synthesis and Catalytic Mechanisms of GalNAc Transferases

Role of GALNT2 in Initiating Mucin-Type O-Glycosylation

GALNT2 (polypeptide N-acetylgalactosaminyltransferase 2) catalyzes the initial and rate-limiting step in mucin-type O-glycosylation: the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to serine/threonine residues of polypeptide substrates. This enzymatic action forms the Tn antigen (GalNAcα1-O-Ser/Thr), which serves as the foundational structure for more complex O-glycan biosynthesis [1] [8]. GALNT2's activity extends beyond simple glycosylation, enabling the dense decoration of proteins characteristic of mucins – heavily glycosylated proteins essential for cellular protection, lubrication, and signaling.

The enzyme's structural architecture features two functionally integrated domains: an N-terminal catalytic domain with GT-A fold that houses the UDP-GalNAc binding site and manganese coordination center, and a C-terminal lectin domain with β-trefoil fold classified as a carbohydrate-binding module (CBM) [1]. These domains are connected by a flexible linker that permits conformational dynamics essential for function. The catalytic mechanism involves a conserved histidine residue acting as a general base to deprotonate the serine/threonine acceptor, facilitating nucleophilic attack on the anomeric carbon of UDP-GalNAc. This results in glycosidic bond formation while displacing UDP [1] [3].

Dysregulation of GALNT2 has profound pathophysiological consequences. Loss-of-function mutations in humans cause a congenital disorder characterized by developmental disabilities, dysmorphic features, and metabolic disturbances, demonstrating its essential biological role [8]. Additionally, GALNT2-mediated O-glycosylation influences lipoprotein metabolism by modifying apolipoproteins like apoC-III. Genetic variants (e.g., D314A) reduce GALNT2 activity and alter apoC-III sialylation, improving postprandial triglyceride clearance in carriers [8] [2].

Table 1: Functional Domains of GALNT2

DomainStructural FeaturesFunctional RoleConformational States
Catalytic DomainGT-A fold, UDP-GalNAc binding pocket, Mn²⁺ coordination sitePeptide substrate recognition, Glycosyl transfer catalysisOpen/closed states regulated by flexible loop (residues Arg³⁶²-Ser³⁷³)
Lectin Domainβ-trefoil fold (CBM family)Binds prior GalNAc residues on glycopeptidesCooperative binding with catalytic domain
Flexible Linker24-residue unstructured peptideConnects catalytic and lectin domainsEnables compact vs. extended conformations

Substrate Specificity of Polypeptide N-Acetylgalactosaminyltransferases

The substrate specificity of GalNAc-Ts, including GALNT2, is governed by a complex interplay of peptide sequence context, existing glycans, and structural features of the enzyme. GALNT2 exhibits preferential recognition of substrates with proline-rich sequences or prior GalNAc modifications, enabling hierarchical glycosylation of densely O-glycosylated proteins like mucins [1] [4]. The lectin domain plays a crucial role in directing substrate specificity toward partially glycosylated peptides. Structural studies reveal that this domain binds existing GalNAc residues, facilitating glycosylation of adjacent serine/threonine sites approximately 8-10 residues away in the polypeptide chain – a spacing optimized for efficient sequential glycosylation [1].

Enzymatic synthesis studies demonstrate that GALNT2 efficiently glycosylates clustered acceptor sites in mucin tandem repeat domains. For instance, it catalyzes the synthesis of core structures like β-D-Gal-(1→3)-[β-D-GlcNAc-(1→6)]-α-D-GalNAc-O-C₆H₄NO₂-p (core 2-Bn) through coordinated action with other enzymes such as core 2 β1,6-GlcNAc transferase (C2GnT) [5] [10]. This enzymatic cascade can be optimized using computational approaches like genetic algorithms to enhance yield and specificity [10].

Substrate screening reveals distinct kinetic parameters for various peptide substrates. GALNT2 displays 3-5-fold higher catalytic efficiency (kcat/Km) for glycopeptide substrates containing prior GalNAc modifications compared to unmodified peptides, demonstrating the significance of lectin domain engagement [1]. This kinetic advantage underlies the enzyme's ability to efficiently glycosylate protein substrates with high site density, such as mucins that may contain hundreds of glycosylation sites in tandem repeat domains.

Table 2: Substrate Specificity Profile of GALNT2

Substrate TypeRepresentative SequenceKm (μM)kcat (s⁻¹)Optimal Spacing
Unmodified PeptideEA₂TPPTR₁₄ (MUC5AC)58 ± 50.12 ± 0.01N/A
Monoglycosylated GlycopeptideEA₂(GalNAc)TPPTR₁₄15 ± 20.32 ± 0.038-10 residues N-terminal to new site
Triglycosylated GlycopeptideEA₂(GalNAc)T₃(GalNAc)P₅(GalNAc)PTR₁₄8 ± 10.45 ± 0.04Clustered sites in tandem repeats

Structural Determinants of GalNAc-T2 Activity in Glycosylation

The catalytic efficiency of GALNT2 is governed by sophisticated structural elements that enable substrate recognition, conformational flexibility, and precise positioning of reactants. High-resolution crystal structures (1.48-1.67 Å) reveal that the enzyme oscillates between open and closed states regulated by a dynamic loop (residues Arg³⁶²-Ser³⁷³) [1] [3]. In the catalytically active closed conformation, this loop positions key residues to coordinate UDP-GalNAc and shield the active site, facilitating glycosyl transfer. The transition between states is modulated by nucleotide sugar binding – UDP-GalNAc stabilizes the closed conformation, while UDP alone permits greater flexibility [1].

The flexible linker connecting the catalytic and lectin domains (approximately 24 residues) serves as a molecular hinge that enables diverse enzyme conformations essential for substrate recognition and catalysis. Small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM) studies demonstrate that GALNT2 samples a conformational landscape ranging from compact globular structures to extended conformations [1]. Substrate binding shifts this equilibrium toward compact states that optimally position the lectin domain to engage existing glycans while the catalytic domain accesses new acceptor sites. Mutational analysis of the linker region shows that rigidity impairs glycosylation efficiency toward glycopeptide substrates but not unmodified peptides, highlighting its specific role in lectin domain function [1].

Notably, the catalytic domain contains distinguishing substrate recognition motifs. A comparative structural analysis with the bacterial homolog PglA from Campylobacter concisus reveals that Pro²⁸¹ in a substrate-binding loop confers specificity for GalNAc over GlcNAc donors [3]. This residue is conserved among GALNT family members and replaced by glycine in enzymes preferring glucose stereochemistry at the C4 position. Additionally, Glu¹¹³ forms a hydrogen bond with the C6-OH of GalNAc, a critical interaction absent in enzymes utilizing different nucleotide-sugar donors [3]. These structural features explain the evolutionary specialization of GALNT2 for initiating metazoan-specific O-glycosylation pathways.

Table 3: Structural Determinants of GALNAc-T2 Activity

Structural ElementFunctional SignificanceConservationImpact of Mutation
Flexible Loop (R³⁶²-S³⁷³)Gates active site access; stabilizes closed conformation during catalysisConserved across GalNAc-T isoformsReduced catalytic activity (50-70% loss)
Linker RegionEnables relative domain movementVariable length/sequence among isoformsDecreased glycopeptide activity (>80% loss)
Catalytic H³⁴⁴Serves as general baseUniversally conservedAbolishes activity
E¹¹³ (PglA numbering)Hydrogen bonds with GalNAc C6-OHConserved in GalNAc-specific GTs10-fold increase in Km for UDP-GalNAc

Regulatory Networks Controlling Tissue-Specific GALNT2 Expression

GALNT2 expression exhibits significant tissue-specific variation, with highest levels in the liver, gastrointestinal tract, and endocrine tissues. This patterned expression is governed by complex transcriptional regulatory networks involving cis-regulatory elements and trans-acting factors. Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) in the GALNT2 locus (e.g., rs4846914 in intron 1) associated with altered HDL-cholesterol and triglyceride levels, providing evidence for genetic regulation of its expression [8]. These lipid-associated SNPs function as expression quantitative trait loci (eQTLs), with the minor allele linked to reduced hepatic GALNT2 mRNA levels in humans [8].

Transcription factor networks form a hierarchical regulatory structure controlling GALNT2 transcription. Gene regulatory network (GRN) analyses reveal that GALNT2 sits downstream of master regulators including hepatocyte nuclear factors (HNF4α, HNF1α) and sterol regulatory element-binding proteins (SREBPs) [9]. These transcription factors bind conserved promoter elements within the GALNT2 locus, integrating metabolic signals to modulate expression. For instance, SREBP-2 activation during cholesterol depletion increases GALNT2 transcription, linking glycosylation regulation to cellular sterol status [8].

The omnigenic model of gene regulation explains how distal genetic variants influence GALNT2 expression through GRNs. Network-based prediction models demonstrate that genetic variants outside the GALNT2 locus affect its expression through transcription factor intermediaries [9]. These variants alter the expression or activity of upstream regulators that subsequently modulate GALNT2 transcription. This network effect explains a significant portion of heritability in GALNT2 expression that cannot be attributed solely to local variants. Tissue-specific GRN architecture further explains why certain genetic variants affect GALNT2 expression selectively in the liver but not other tissues, with implications for organ-specific phenotypes in GALNT2 deficiency disorders [9].

Table 4: Regulatory Elements Controlling GALNT2 Expression

Regulatory ComponentMechanismFunctional ImpactAssociated Phenotypes
rs4846914 (Intronic SNP)eQTL reducing hepatic expression30% reduced mRNA in minor allele carriersDecreased HDL-C, increased triglycerides
HNF4α Binding SiteDirect promoter bindingActivates basal expression in liverHepatic steatosis in knockout models
SREBP-2 Responsive ElementSREBP-2 binding during low cholesterol2.5-fold inductionLinks glycosylation to cholesterol metabolism
Distal Enhancer (Liver-Specific)Interacts via chromatin loopingTissue-specific expressionLoss associates with hepatic O-glycosylation defects

Properties

Product Name

(GalNAc)2

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C16H28N2O11

Molecular Weight

424.40 g/mol

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16-/m1/s1

InChI Key

FJGXDMQHNYEUHI-GGIAXZSGSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O)CO)O)O

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